![molecular formula C21H23N7O3 B2766677 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide CAS No. 1014029-15-2](/img/structure/B2766677.png)
2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
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Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound also contains a purine structure, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole compounds are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . Purines can be synthesized through several methods, including the Traube purine synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the purine structure is a larger, nine-membered ring that contains four nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazoles can undergo a variety of reactions, including N-alkylation and N-acylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrazoles are generally colorless solids that are highly soluble in water and other polar solvents .
Scientific Research Applications
- Compound 13 exhibited superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
- Compounds 14 and 15 showed significant inhibition effects, making them promising candidates for antimalarial drug development .
- Notably, compounds 80a, 80b, 81a, 82a, and 83a displayed potent anti-tubercular activity against Mycobacterium tuberculosis strains .
Antileishmanial Activity
Antimalarial Potential
Anti-Tubercular Activity
Thiazolo[4,5-b]pyridine Derivatives
Molecular Docking Studies
Mechanism of Action
Target of Action
Compounds containing thepyrazole and imidazole moieties are known to interact with a wide range of biological targets . These include various enzymes, receptors, and ion channels, which play crucial roles in numerous biological processes.
Mode of Action
It’s known that pyrazole-bearing compounds exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The interaction of these compounds with their targets often results in the modulation of the target’s activity, leading to therapeutic effects.
Biochemical Pathways
Compounds containing the pyrazole moiety have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility, molecular weight, and other physicochemical properties can influence its bioavailability .
Result of Action
Given the broad range of biological activities associated with pyrazole-bearing compounds, it’s likely that this compound could have multiple effects at the molecular and cellular levels .
Future Directions
properties
IUPAC Name |
2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O3/c1-13-11-14(2)28(24-13)20-23-18-17(26(20)10-9-15-7-5-4-6-8-15)19(30)27(12-16(22)29)21(31)25(18)3/h4-8,11H,9-10,12H2,1-3H3,(H2,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCNCEJVOCLLPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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